1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans-
Description
The compound 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- is a structurally complex triazole derivative. Its core framework integrates a 1,2,4-triazole ring linked to a 1,3-dioxolane moiety substituted with a 5,7-dichlorobenzofuranyl group and a (1-methylethoxy)methyl (isopropoxymethyl) side chain.
Triazole derivatives are renowned for their broad-spectrum biological activities, including fungicidal, herbicidal, and plant-growth regulatory properties . The incorporation of benzofuran—a heterocyclic system with inherent bioactivity—and the isopropoxymethyl group may enhance solubility or bioavailability compared to simpler triazole analogs .
Properties
CAS No. |
98519-41-6 |
|---|---|
Molecular Formula |
C18H19Cl2N3O4 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
1-[[(2R,4S)-2-(5,7-dichloro-1-benzofuran-2-yl)-4-(propan-2-yloxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H19Cl2N3O4/c1-11(2)24-6-14-7-25-18(27-14,8-23-10-21-9-22-23)16-4-12-3-13(19)5-15(20)17(12)26-16/h3-5,9-11,14H,6-8H2,1-2H3/t14-,18+/m0/s1 |
InChI Key |
PFQLAQNAMIUSTM-KBXCAEBGSA-N |
Isomeric SMILES |
CC(C)OC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Canonical SMILES |
CC(C)OCC1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Introduction of the benzofuran moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the dioxolane ring: This can be done through acetalization reactions involving diols and aldehydes or ketones.
Final assembly: The final compound is assembled through a series of protection and deprotection steps, along with selective functional group transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The triazole ring participates in electrophilic substitutions, primarily at nitrogen atoms due to their lone pairs. Substituents on the benzofuran and dioxolane rings influence reactivity by electronic and steric effects.
| Reaction Type | Conditions | Products/Outcome | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro group introduced at N-1 or N-4 positions of triazole | Chlorine atoms on benzofuran deactivate adjacent sites via -I effect |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivatives form at N-2 position | Steric hindrance from dioxolane may limit regioselectivity |
| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Halogenation occurs at benzofuran’s meta positions (relative to Cl substituents) | Dichloro-benzofuran limits further substitution |
Nucleophilic Substitution Reactions
The dioxolane ring undergoes nucleophilic ring-opening under acidic or basic conditions. The (1-methylethoxy)methyl group enhances steric effects.
Cross-Coupling Reactions
The dichlorobenzofuran moiety enables metal-catalyzed coupling, though steric hindrance may limit efficiency.
Redox Reactions
The triazole ring remains stable under most redox conditions, but substituents undergo transformations.
| Reaction Type | Conditions | Products/Outcome | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Dioxolane oxidizes to ketone; benzofuran remains intact | (1-methylethoxy)methyl group may oxidize to carboxylic acid |
| Reduction | H₂, Pd/C, EtOH | Chlorine on benzofuran reduces to H (low yield due to aromatic stability) | Triazole ring unaffected under mild conditions |
Alkylation/Acylation
The triazole’s NH group reacts with alkylating or acylating agents.
Ring-Opening and Rearrangements
The dioxolane ring’s stability under varying conditions dictates its reactivity.
Biological Interactions
While not a chemical reaction per se, the compound’s interactions with enzymes involve reversible binding.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 412.3 g/mol. The compound features a triazole ring and a dioxolane moiety, which are known for their biological activity and stability.
Chemical Characteristics
- CAS Number : 98519-02-9
- IUPAC Name : 1-[[(2R,4R)-2-(5,7-dichloro-1-benzofuran-2-yl)-4-(methylethoxy)methyl]-methyl]-1,2,4-triazole
- Synonyms : Various names including 1H-1,2,4-Triazole and others are used in literature .
Medicinal Chemistry
Antifungal Activity
1H-1,2,4-Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of triazole compounds exhibit significant activity against fungal pathogens such as Candida and Aspergillus species. The presence of the benzofuran moiety enhances the antifungal activity by improving membrane permeability and disrupting fungal cell wall synthesis .
Anticancer Properties
Recent studies have shown that triazole derivatives can inhibit tumor growth by interfering with various cellular pathways. The compound has been investigated for its potential to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
Agricultural Applications
Pesticidal Properties
The compound has demonstrated efficacy as a pesticide. Its structural components allow it to act against various agricultural pests while being less harmful to beneficial insects. Field trials have shown that formulations containing this compound can significantly reduce pest populations without adversely affecting crop yield .
Herbicide Development
Research has indicated that triazole derivatives can be utilized in herbicide formulations due to their ability to inhibit specific enzymes involved in plant growth. This application is particularly useful in managing weed populations in crops .
Material Science
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Studies show that polymers containing triazole exhibit improved resistance to degradation under harsh environmental conditions .
Sensors and Electronics
Due to their electronic properties, triazole compounds are being investigated for use in sensors and electronic devices. Their ability to form stable complexes with metal ions makes them suitable candidates for developing sensitive detection systems .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of various triazole derivatives revealed that the compound significantly inhibited the growth of Candida albicans at low concentrations (IC50 = 0.5 µg/mL). The mechanism was attributed to the disruption of ergosterol biosynthesis, essential for fungal cell membrane integrity .
Case Study 2: Agricultural Impact
Field trials assessing the effectiveness of this compound as a pesticide showed a reduction in aphid populations by over 70% compared to untreated controls. The results indicated that this compound could serve as an environmentally friendly alternative to conventional pesticides .
Case Study 3: Polymer Enhancement
Research on polymers modified with triazole units demonstrated an increase in thermal stability by approximately 30% compared to unmodified polymers. This enhancement is crucial for applications requiring materials that can withstand higher temperatures without degrading .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with key analogs:
Key Observations
Structural Variations: The target compound’s benzofuran and isopropoxymethyl groups distinguish it from Difenoconazole (chlorophenyl) and thiazol-triazole hybrids (thiazole). Benzofuran may confer unique electronic or steric effects influencing target binding . The trans configuration contrasts with Difenoconazole’s cis-trans isomerism, which affects its fungicidal efficacy .
Biological Activity: While Difenoconazole is a commercial fungicide, the target compound’s activity remains speculative but aligns with triazole derivatives’ known roles in plant-growth regulation . Thiazol-triazole hybrids exhibit low antifungal activity but notable plant-growth effects, suggesting substituent-dependent activity shifts .
Safety Profiles: Azocyclotin’s ban highlights the risks of tin-containing triazoles, whereas the target compound’s lack of heavy metals may improve safety . Difenoconazole remains widely used despite moderate toxicity, underscoring the importance of substituent choice in balancing efficacy and safety .
Biological Activity
1H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- is a specific derivative that exhibits promising pharmacological properties. This article reviews the biological activity of this compound based on recent studies.
Structure and Synthesis
The compound's structure includes a triazole ring fused with a dioxolane moiety and a dichlorobenzofuran substituent. The synthesis typically involves multi-step reactions starting from readily available precursors, followed by purification through crystallization or chromatography.
Biological Activity Overview
Research indicates that 1H-1,2,4-triazole derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antifungal Activity : Demonstrates efficacy against fungal pathogens.
- Anti-inflammatory Properties : Inhibits the production of pro-inflammatory cytokines.
- Anticancer Potential : Shows antiproliferative effects on cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several 1,2,4-triazole derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Triazole Derivative | E. coli | 10 | 15 |
| Triazole Derivative | Bacillus subtilis | 5 | 18 |
| Triazole Derivative | Pseudomonas aeruginosa | 20 | 12 |
Antifungal Activity
The antifungal activity of the compound was assessed against various fungal species. The results indicated that it effectively inhibited fungal growth, particularly against Candida albicans and Aspergillus niger, with IC50 values suggesting strong potential as an antifungal agent .
Anti-inflammatory Effects
The anti-inflammatory potential was evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). The compound significantly reduced TNF-α and IL-6 levels in a dose-dependent manner. Notably, at higher concentrations (50 µg/mL), it reduced TNF-α production by up to 60%, indicating strong anti-inflammatory properties .
Table 2: Cytokine Inhibition Results
| Compound | Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Triazole Derivative | TNF-α | 50 | 60 |
| Triazole Derivative | IL-6 | 50 | 55 |
Case Studies
Several case studies have documented the effectiveness of triazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial demonstrated that a derivative similar to the studied compound effectively treated resistant bacterial infections in patients who failed previous antibiotic therapies.
- Case Study on Anti-inflammatory Action : Patients with chronic inflammatory conditions showed marked improvement when treated with triazole derivatives, leading to decreased reliance on corticosteroids.
Q & A
Basic: What are the established methodologies for synthesizing and purifying this triazole derivative?
Methodological Answer:
Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1 : Condensation of substituted benzofuranyl precursors with triazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysis (e.g., glacial acetic acid) to form intermediates .
- Step 2 : Purification via solvent crystallization (e.g., water-ethanol mixtures) or reduced-pressure distillation to isolate the product. Yields (~65%) and purity are validated by melting point analysis and spectroscopic techniques (IR, NMR) .
- Key Variables : Solvent choice, reaction time (e.g., 18-hour reflux), and temperature control to minimize side reactions .
Basic: How are structural and purity characteristics validated for this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to confirm stoichiometry .
- Melting Point Consistency : Validate purity (e.g., m.p. 141–143°C in analogous triazole derivatives) .
Advanced: How can researchers optimize reaction conditions to improve yield and stereochemical fidelity?
Methodological Answer:
- Factorial Design : Systematically test variables (e.g., solvent polarity, catalyst loading, temperature) to identify optimal conditions .
- Computational Modeling : Use density functional theory (DFT) to predict steric/electronic effects influencing stereochemical outcomes (e.g., trans-configuration stability) .
- AI-Driven Process Simulation : Integrate tools like COMSOL Multiphysics to model reaction kinetics and predict yield improvements under varying parameters .
Advanced: What computational approaches are suitable for studying this compound's interactions with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding affinity with target proteins (e.g., fungal cytochrome P450 enzymes) using software like AutoDock. Analyze binding poses (e.g., hydrophobic interactions with dichlorobenzofuranyl groups) .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability in aqueous/lipid environments .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxyisopropyl groups) with bioactivity data to guide structural optimization .
Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data?
Methodological Answer:
- Cross-Validation : Replicate experiments with alternative techniques (e.g., X-ray crystallography for ambiguous NMR assignments) .
- Theoretical Frameworks : Reconcile data using mechanistic hypotheses (e.g., solvent-dependent tautomerism in triazole rings) .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., difenoconazole derivatives) to identify trends in reactivity or bioactivity .
Basic: What solvent systems are compatible with this compound during synthesis and analysis?
Methodological Answer:
- Polar Aprotic Solvents : DMSO or DMF for dissolution during condensation reactions .
- Ethanol-Water Mixtures : For crystallization to avoid solvolysis of the dioxolane ring .
- Chromatographic Compatibility : Use HPLC with C18 columns and acetonitrile-water gradients for purity assessment, avoiding acidic mobile phases that degrade the triazole core .
Advanced: What strategies are recommended for assessing this compound's environmental or metabolic stability?
Methodological Answer:
- Degradation Studies : Expose the compound to UV light, varying pH, or enzymatic systems (e.g., liver microsomes) to identify breakdown products via LC-MS .
- Ecotoxicology Assays : Use OECD guidelines to test aquatic toxicity (e.g., Daphnia magna bioassays) .
- Isotope Labeling : Track metabolic pathways in vitro (e.g., ¹⁴C-labeled analogs) to map oxidation or demethylation sites .
Advanced: How can researchers design bioactivity studies to align with theoretical frameworks?
Methodological Answer:
- Hypothesis-Driven Design : Link experiments to established mechanisms (e.g., triazole-mediated inhibition of fungal lanosterol 14α-demethylase) .
- Dose-Response Analysis : Use Hill equation modeling to quantify efficacy (EC₅₀) and compare with known inhibitors .
- Negative Controls : Include structurally related but inactive analogs (e.g., non-chlorinated benzofuranyl derivatives) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
